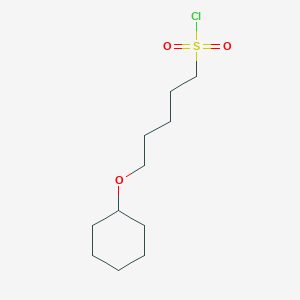

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18114315

Molecular Formula: C11H21ClO3S

Molecular Weight: 268.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClO3S |

|---|---|

| Molecular Weight | 268.80 g/mol |

| IUPAC Name | 5-cyclohexyloxypentane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h11H,1-10H2 |

| Standard InChI Key | GATPQBXWGJQCDO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OCCCCCS(=O)(=O)Cl |

Introduction

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is a chemical compound featuring a sulfonyl chloride functional group attached to a pentane backbone with a cyclohexyloxy substituent. This compound is classified under organic sulfonyl chlorides, which are widely used in organic synthesis and pharmaceutical applications due to their high reactivity in various chemical transformations, particularly in nucleophilic substitution reactions .

Synthesis Methods

The synthesis of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride typically involves several key steps, which are efficient and yield high purity products suitable for further applications. While specific synthesis methods are not detailed here, they generally involve the conversion of appropriate precursors into the desired sulfonyl chloride compound through chlorosulfonation reactions or similar processes.

Applications and Reactivity

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride participates in various chemical reactions, which are crucial for developing new pharmaceuticals and agrochemicals. Its reactivity as a sulfonyl chloride makes it suitable for various laboratory applications, requiring careful handling due to its potential reactivity with nucleophiles.

Applications:

-

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of bioactive molecules.

-

Agrochemical Development: Involved in the creation of new agrochemical compounds.

-

Organic Synthesis: Utilized in various organic reactions due to its high reactivity.

Biological Activity and Potential

While specific biological activity data for 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is limited, compounds containing sulfonyl groups often exhibit notable biological properties. Sulfonamides derived from such compounds may possess antibacterial activity, as they mimic para-aminobenzoic acid, a substrate necessary for bacterial growth.

Potential Biological Applications:

-

Antibacterial Agents: Sulfonamides derived from sulfonyl chlorides may exhibit antibacterial properties.

-

Drug Design: Used in interaction studies to understand its potential as a drug candidate.

Comparison with Similar Compounds

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is distinct from other sulfonyl chlorides due to its combination of a cyclohexyl ether moiety and a pentane backbone. Here is a comparison with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Contains a methyl group on a phenolic ring | Increased lipophilicity due to aromaticity |

| Benzene-1-sulfonyl chloride | Simple aromatic sulfonyl chloride | High stability and reactivity |

| Cyclopentanesulfonyl chloride | Similar cyclic structure but smaller ring | Different steric effects due to ring size |

| 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride | Cyclohexyloxy substituent on a pentane backbone | Enhanced solubility and reactivity |

Handling and Storage

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride should be stored long-term in a cool, dry place. It is classified as not hazardous for transport purposes but requires careful handling due to its reactivity . All batches are backed with full quality assurance, and it is intended for research and development use only .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume